![molecular formula C11H15ClN2O B2925681 (2-Chloro-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-4-yl)methanol CAS No. 2137796-84-8](/img/structure/B2925681.png)
(2-Chloro-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-4-yl)methanol
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Overview
Description
Naphthyridines are a class of nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring . Many alkaloids exhibit naphthyridine as the core component responsible for their activity .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively . The published strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Molecular Structure Analysis
Naphthyridines are the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . As indicated in Figure 1 of the reference , six isomeric naphthyridines are possible.Chemical Reactions Analysis
Naphthyridines exhibit a variety of chemical reactions. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Scientific Research Applications
Analytical Applications in Sugar Quantification
N-(1-Naphthyl)ethylenediamine dihydrochloride, dissolved in sulfuric acid-methanol, is utilized as a reagent for the determination of sugars on thin-layer plates, showcasing a methodological application of methanol in analytical chemistry for quantification purposes (Bounias, 1980).
Derivatization in HPLC Analysis
A high-performance liquid chromatography (HPLC) method leverages 4-[N-methyl, N-(1-naphthylmethyl)]-amino-4-oxobutanoic acid (NAOB) for the analysis of methanol in Chinese liquor, demonstrating the compound's application in enhancing analytical techniques for trace methanol detection in complex matrices (Kuo et al., 2020).
Structural Studies of Complexes
Research on the structure of (±)2-naphthyl-1-ethanol and its complexes with methanol provides insights into the formation of hydrogen-bonded bridges, indicating the significance of such structural studies for understanding molecular interactions (Barbu-Debus et al., 2002).
Methanol as a Solvent in Synthesis
Studies on the stereoselective synthesis of optical isomers and the use of methanol as a solvent in these processes highlight methanol's role in facilitating chemical transformations, which could be relevant to the synthesis or analysis of compounds like (2-Chloro-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-4-yl)methanol (Kluson et al., 2019).
Future Directions
The future directions in the field of naphthyridines research could involve the development of new synthetic methods, the discovery of new biological activities, and the exploration of their applications in various fields such as diagnostics, treatment of human diseases, agriculture, industrial endeavors, and photophysical applications .
Mechanism of Action
Mode of Action
The interaction of the compound with its targets and the resulting changes are essential for understanding its mechanism of action .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
Understanding these effects can provide valuable insights into the compound’s therapeutic potential and its mechanism of action .
Action Environment
Environmental factors can significantly impact the compound’s action, influencing its therapeutic potential .
properties
IUPAC Name |
(2-chloro-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-2-14-4-3-10-9(6-14)8(7-15)5-11(12)13-10/h5,15H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWONCPNNPSDLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=CC(=N2)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-4-yl)methanol | |
CAS RN |
2137796-84-8 |
Source
|
Record name | (2-chloro-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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